N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a piperazine moiety, and a methoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide are α1D and α1A adrenoceptors . These receptors are part of the G protein-coupled receptor family and play a significant role in various neurological conditions .
Mode of Action
This compound interacts with its targets, the α1D and α1A adrenoceptors, by exhibiting high subtype-selectivity . This interaction results in the induction of apoptosis in certain cell types, such as those found in benign prostatic hyperplasia .
Biochemical Pathways
The compound affects the apoptotic pathways in cells. It has been found to induce apoptosis in an α1-independent manner . RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, B-lymphoma Mo-MLV insertion region 1 [Bmi-1], ITGA2, FGFR3, RRS1, and SGK1) that are involved in the apoptotic induction of this compound .
Pharmacokinetics
The compound has been shown to exhibit significant cell viability inhibition and apoptotic induction in vitro .
Result of Action
The molecular and cellular effects of this compound’s action include decreased cell proliferation and induced apoptosis in certain cell types . This results in the prevention of the progression of conditions such as prostatic hyperplasia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-(4-methoxyphenyl)piperazine derivative.
Sulfonylation: The piperazine derivative is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Pyrazine-2-carboxamide: The final step involves coupling the sulfonylated piperazine derivative with pyrazine-2-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent targeting serotonin receptors, particularly the 5-HT1A receptor.
Pharmacology: Studies have shown its efficacy in inducing apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking.
Biological Research: It is used in the study of molecular pathways involved in cell viability and apoptosis, providing insights into anti-apoptotic gene regulation.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide: Another piperazine derivative with similar pharmacological properties.
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine: A compound with a similar piperazine moiety used in serotonin receptor studies.
Uniqueness
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide is unique due to its dual action on serotonin receptors and its ability to induce apoptosis independently of α1-adrenoceptor pathways. This dual mechanism makes it a promising candidate for therapeutic applications in conditions like benign prostatic hyperplasia and potentially other proliferative disorders .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-28-17-5-3-16(4-6-17)23-10-12-24(13-11-23)29(26,27)14-2-7-22-19(25)18-15-20-8-9-21-18/h3-6,8-9,15H,2,7,10-14H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPYGSFHHDBVQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.